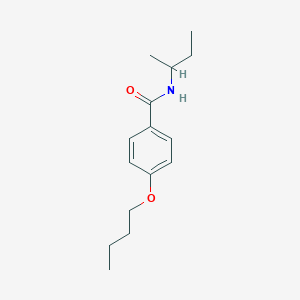
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFB belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, it has been proposed that N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide exerts its anti-inflammatory and analgesic effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of many inflammatory and neurodegenerative diseases. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is that it is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one of the limitations of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of research could be to investigate the potential of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of research could be to investigate the potential of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide as a chemopreventive agent for the treatment of cancer. Further studies are also needed to elucidate the exact mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide and to optimize its pharmacological properties for use in vivo.
Conclusion
In conclusion, N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and inflammation in animal models of arthritis and neuropathic pain. Further research is needed to fully understand the mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide and to optimize its pharmacological properties for use in vivo.
Synthesemethoden
The synthesis of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Eigenschaften
Produktname |
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
N-butan-2-yl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H23NO3/c1-3-12(2)17-16(18)13-6-8-14(9-7-13)20-11-15-5-4-10-19-15/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
WGFIPRIPHYDBAP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)

methanone](/img/structure/B267186.png)
![N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B267188.png)
![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)
![2-({[4-(2-Ethoxyethoxy)phenyl]amino}carbonyl)benzoic acid](/img/structure/B267194.png)
![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)